1-(3,4-Dimethylanilino)cyclopentane-1-carboxylic acid
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Overview
Description
1-(3,4-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID is an organic compound with the molecular formula C14H19NO2 It is a derivative of cyclopentanecarboxylic acid, where the amino group is substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
1-(3,4-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: The parent compound, which lacks the 3,4-dimethylphenylamino substitution.
3,4-Dimethylaniline: The aromatic amine used in the synthesis of the compound.
Cyclopentane derivatives: Other derivatives of cyclopentane with different functional groups.
Uniqueness
1-(3,4-DIMETHYLPHENYLAMINO)CYCLOPENTANECARBOXYLIC ACID is unique due to the presence of both the cyclopentane ring and the 3,4-dimethylphenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
725234-54-8 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(3,4-dimethylanilino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-5-6-12(9-11(10)2)15-14(13(16)17)7-3-4-8-14/h5-6,9,15H,3-4,7-8H2,1-2H3,(H,16,17) |
InChI Key |
AASCHJZPCZHYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2(CCCC2)C(=O)O)C |
Origin of Product |
United States |
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